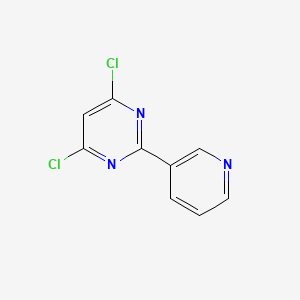

4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

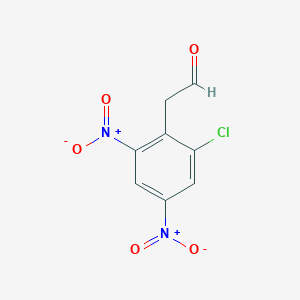

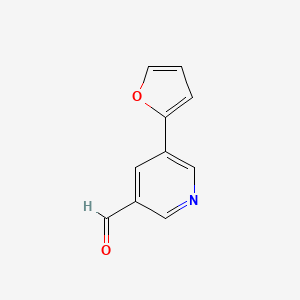

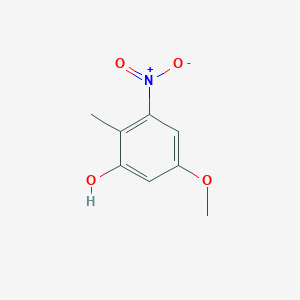

“4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 89508-47-4 . It has a molecular weight of 226.06 and its IUPAC name is 4,6-dichloro-2-(3-pyridinyl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in various studies . For instance, one study reported the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Another study discussed the synthesis of pyrimidines from amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H5CL2N3 . The InChI code for this compound is 1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been explored in several studies . For example, one study showed that cyclic voltammograms of 4,6-dichloropyrimidine exhibit three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.06 . The compound is stored at room temperature and appears as a powder .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

- Synthesis Techniques : 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine, have been synthesized through double cross-coupling and aldol condensation, showing the potential for chemical modification and diverse applications (Hadad et al., 2011).

Interaction Studies

- Chemical Interactions : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has been studied, leading to the discovery of new derivatives with potential biological activity (Zinchenko et al., 2018).

Optical and Electronic Properties

- Optical Exploration : Thiopyrimidine derivatives, related to this compound, have been explored for their nonlinear optical properties, showing significance in fields like medicine and nonlinear optics (Hussain et al., 2020).

Applications in OLEDs

- Use in OLEDs : Pyrimidine chelates, closely related to this compound, have been used in synthesizing new classes of Ir(III) metal complexes for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Charge Transfer Materials

- Electronic Applications : 4,6-Di(thiophen-2-yl)pyrimidine derivatives, which are structurally similar, have been studied for their charge transfer properties, highlighting their potential in electronic applications (Irfan, 2014).

Complexation with Metal Cations

- Metal Ion Sensing : 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown ability to coordinate with metal ions, suggesting applications in metal ion sensing and detection (Hadad et al., 2013).

Synthesis of Derivatives

- Novel Synthesis Methods : A new method for synthesizing 4,6-disubstituted 2-methylthiopyrimidines, similar to the target compound, has been developed, demonstrating the versatility in chemical synthesis (Thomann et al., 2015).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and other biological processes .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

It’s known that the compound’s solubility can be influenced by environmental conditions .

Safety and Hazards

The safety information for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” indicates that it has the hazard statements H301, H302, H315, H319, H335 . These codes correspond to various hazards such as toxic if swallowed (H301), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Direcciones Futuras

The future directions for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” could involve further exploration of its pharmacological effects. For instance, a large number of pyrimidines have been found to exhibit potent anti-inflammatory effects . Therefore, there could be potential for the development of new pyrimidines as anti-inflammatory agents .

Propiedades

IUPAC Name |

4,6-dichloro-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECDDDYREDDCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647967 |

Source

|

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89508-47-4 |

Source

|

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

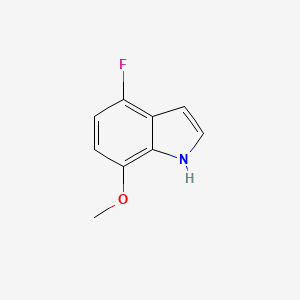

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

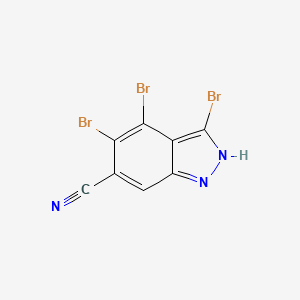

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)